molecular formula C11H19NO2 B8488869 tert-butyl methyl(pent-4-yn-1-yl)carbamate

tert-butyl methyl(pent-4-yn-1-yl)carbamate

Cat. No.: B8488869
M. Wt: 197.27 g/mol
InChI Key: DFSREYKXOSGPKD-UHFFFAOYSA-N
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Description

tert-butyl methyl(pent-4-yn-1-yl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl methyl(pent-4-yn-1-yl)carbamate typically involves the reaction of pent-4-yn-1-amine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

tert-butyl methyl(pent-4-yn-1-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted esters .

Scientific Research Applications

tert-butyl methyl(pent-4-yn-1-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl methyl(pent-4-yn-1-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl methyl(pent-4-yn-1-yl)carbamate include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable in various chemical and biological applications .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

tert-butyl N-methyl-N-pent-4-ynylcarbamate

InChI

InChI=1S/C11H19NO2/c1-6-7-8-9-12(5)10(13)14-11(2,3)4/h1H,7-9H2,2-5H3

InChI Key

DFSREYKXOSGPKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCC#C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 500 mL round bottom flask was charged with pent-4-ynyl-carbamic acid tert-butyl ester (5.0 g, 27.3 mmol) and tetrahydrofuran (138 mL) and the resulting mixture cooled with an ice/water bath. Sodium hydride (830 mg, 32.9 mmol) was added in 3 portions and the resulting mixture stirred at room temperature for 20 minutes. Methyl iodide (8.6 mL, 138.1 mmol) was slowly added and the resulting mixture stirred for 72 h. The resulting mixture was diluted with dichlormethane (350 mL), washed with 1N HCl (100 mL), 1N, NaOH (100 mL), and water (100 mL). The organic layer was washed with MgSO4, filtered, then concentrated in vacuo to yield methyl-pent-4-ynyl-carbamic acid tert-butyl ester. 1H NMR (300 MHz, CDCl3) δ 3.31 (t, J=7.0 Hz, 2H), 2.86 (s, 3H), 2.17-2.24 (m, 2H), 1.96 (s, 1H), 1.72-1.79 (m, 2H), and 1.46 (s, 9H).
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350 mL
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